molecular formula C7H9N3O3 B7759875 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid

2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid

Cat. No.: B7759875
M. Wt: 183.16 g/mol
InChI Key: RJXQOURJIQZYIP-UHFFFAOYSA-N
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Description

2-(2-Amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 2, a methyl group at position 6, and a carboxylic acid group at position 5 makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with guanidine to form 2-amino-4,6-dimethylpyrimidine. This intermediate is then oxidized to form 2-amino-6-methyl-4-oxo-1H-pyrimidine-5-carboxylic acid, which is subsequently decarboxylated to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can lead to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Lacks the carboxylic acid group.

    2-Amino-4-oxo-6-methylpyrimidine: Similar structure but different functional groups.

    2-Amino-5-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid: Positional isomer with different substitution pattern.

Uniqueness: 2-(2-Amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and carboxylic acid groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-4(2-5(11)12)6(13)10-7(8)9-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXQOURJIQZYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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